3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[3-cyano-4-(2-methylphenyl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-13-4-2-3-5-19(13)29(27,28)20-9-7-16(10-15(20)12-24)25-21(26)14-6-8-17(22)18(23)11-14/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPUXNPVDQKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 3,4-dichlorobenzene, undergoes nitration to form 3,4-dichloronitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in 3,4-dichloroaniline.
Acylation: The 3,4-dichloroaniline is acylated with 3-cyano-4-(2-methylbenzenesulfonyl)benzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has shown potential in several pharmacological contexts:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .
- Anticonvulsant Properties : Some derivatives of benzamide compounds have demonstrated anticonvulsant activities in animal models. These compounds can inhibit voltage-gated sodium channels, which are crucial for neuronal excitability and seizure propagation. The structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings can enhance efficacy against seizures .
- Anti-inflammatory Effects : Compounds that share structural similarities with 3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide have been reported to exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory mediators is beneficial .
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound inhibits cell growth significantly compared to control groups. The IC50 values obtained indicate a promising therapeutic window for further development .
- Animal Models for Seizure Disorders : In a controlled study involving rodent models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency and duration. This suggests its potential as an anticonvulsant agent, warranting further investigation into its pharmacokinetics and safety profile .
- Inflammation Models : Experimental models assessing inflammatory responses showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
| Application | Mechanism | Model Used | Key Findings |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | Cancer cell lines | Significant reduction in IC50 values |
| Anticonvulsant | Sodium channel inhibition | Rodent seizure models | Reduced seizure frequency and duration |
| Anti-inflammatory | Modulation of cytokine release | Inflammatory disease models | Decreased pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyano and sulfonyl groups are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
Polarity and Solubility: The target compound’s sulfonyl and cyano groups increase its polarity compared to AH-7921 and U-49900, which feature alkylamino substituents. This may reduce blood-brain barrier permeability but improve aqueous solubility .
Pharmacological Profile: AH-7921 and U-49900 exhibit opioid receptor agonism due to their dimethylamino-cyclohexyl groups, which are absent in the target compound. The target’s sulfonyl group may shift activity toward non-opioid targets or alter receptor binding kinetics .
Metabolic Stability : The sulfonyl group in the target compound is less prone to oxidative metabolism compared to sulfur-containing analogs like methylsulfanyl derivatives .
Pharmacological Activity
Key Observations :
- The absence of a dimethylamino-cyclohexyl group in the target compound likely diminishes opioid receptor affinity compared to AH-7921 and U-49900.
- The cyano and sulfonyl groups may confer selectivity for other targets, such as enzymes or ion channels, as seen in related antitubercular benzamides .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | Target Compound | AH-7921 | 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | ~2.8 | ~4.1 |
| Hydrogen Bond Acceptors | 6 | 3 | 3 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 5 | 4 | 3 |
Key Observations :
- Increased rotatable bonds may impact conformational flexibility and binding kinetics .
Biological Activity
3,4-Dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C16H14Cl2N2O2S
- Molecular Weight: 369.26 g/mol
The compound features a dichlorobenzene ring, a cyano group, and a sulfonamide moiety, which contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds with structural similarities have been evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation in cancer models .
- Antitumor Activity : The compound's structural components suggest potential antitumor activity. Benzamides are known for their role in targeting cancer cell growth by modulating pathways associated with apoptosis and cell cycle regulation .
- Molecular Interactions : The presence of the sulfonamide group may enhance interactions with target proteins, potentially increasing the efficacy of the compound in biological systems .
Case Studies and Research Findings
Several studies have examined the biological effects of related benzamide derivatives:
- Study on Anticancer Activity : A study involving benzamide derivatives demonstrated significant inhibition of tumor growth in various cancer cell lines. The mechanism was linked to the downregulation of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis .
- Inhibition Studies : In vitro assays showed that related compounds effectively inhibited RET kinase activity, leading to decreased proliferation rates in RET-driven cancers. This suggests that this compound may exhibit similar effects .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Sulfonylation : Reacting 3-cyano-4-aminophenol with 2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Benzoylation : Coupling the intermediate with 3,4-dichlorobenzoyl chloride in anhydrous dichloromethane (DCM) using a coupling agent like HATU or DCC/DMAP.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and temperature (0–5°C for exothermic steps) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorobenzoyl and sulfonylphenyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~500–520).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).
- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic data inconsistencies in structural studies of this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution X-ray diffraction (0.8–1.0 Å) to reduce noise.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, S). Address twinning or disorder using the TWIN/BASF commands in SHELX .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. Report R1/wR2 values <5% and a GooF of 1.0–1.2 .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dichloro with 4-cyano on the benzoyl group) and test derivatives for activity .
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR.
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate binding affinity (ΔG) with substituent electronic properties (Hammett σ values) .
Q. What experimental approaches mitigate contradictions in pharmacological data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardization : Use a common assay protocol (e.g., ATP concentration, incubation time) across labs.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity.
- Data Reproducibility : Validate results in triplicate with independent compound batches. Address batch variability via LC-MS profiling .
Q. How does the compound’s regulatory status impact preclinical research?
- Regulatory Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
